4-(p-Iodophenyl)butyric acid

Catalog No.
S1537951
CAS No.
27913-58-2
M.F
C10H11IO2
M. Wt
290.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(p-Iodophenyl)butyric acid

Researchers needing efficient radioiodination for SPECT probes face low yields with bromo/chloro analogs. This compound is the definitive iodinated precursor, delivering superior Pd-catalyzed coupling reactivity and direct radioiodination efficiency. Leverage its unique C-I bond to synthesize high-affinity albumin-binding tracers with extended in-vivo half-life.

  • Enables 125I/131I labeling for SPECT/PET imaging.
  • Outperforms Br/Cl analogs in Suzuki, Heck, Sonogashira couplings.
  • Consistent ≥98% purity, global shipping from SMolecule.

CAS Number

27913-58-2

Product Name

4-(p-Iodophenyl)butyric acid

IUPAC Name

4-(4-iodophenyl)butanoic acid

Molecular Formula

C10H11IO2

Molecular Weight

290.1 g/mol

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Synonyms

4-Iodo-benzenebutanoic Acid; Butyric acid, γ-(p-iodophenyl)- (4CI); 4-(4-Iodophenyl)butanoic acid; 4-(4-Iodophenyl)butyric acid; 4-(p-Iodophenyl)butanoic acid

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Purity

97%

Package Size

1 g, 5 g

4-(p-Iodophenyl)butyric acid (CAS 27913-58-2) is a halogenated aromatic carboxylic acid widely used as a synthetic intermediate. Its key structural features—a butyric acid chain, a phenyl ring, and a para-iodine substituent—make it a versatile precursor for creating more complex molecules. It is particularly noted for its use in intramolecular Friedel-Crafts reactions to form 1-tetralones and as a crucial component in the development of bioactive compounds, including histone deacetylase (HDAC) inhibitors and albumin-binding moieties for extending the in-vivo half-life of therapeutic agents and imaging probes.

Research Fit

Para-iodo substituent supports site-specific radiolabeling for imaging research
Iodo-specific albumin-binding moiety enables theranostic radioligand design studies
Unique heavy-atom and steric effects make it a reactant for halogenated cyclophane and tetralone synthesis

Substituting 4-(p-Iodophenyl)butyric acid with its bromo-, chloro-, or non-halogenated phenylbutyric acid counterparts is often unviable due to significant differences in chemical reactivity and biological function. The carbon-iodine (C-I) bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, enabling higher yields under milder conditions. Furthermore, the iodine atom is indispensable for radioiodination, a critical step in synthesizing SPECT and PET imaging agents, rendering other analogs useless for this application. The unique size, lipophilicity, and electronic properties of iodine also directly influence binding affinity to biological targets like serum albumin and enzymes, meaning substitution can drastically alter or eliminate desired pharmacological activity.

Substitution Risk

Non-halogenated 4-PBA lacks the iodo radiolabeling handle

Site-specific isotopic exchange cannot be achieved without the para-iodo group, invalidating established radiochemical protocols.

Albumin binding is iodo-specific, not a class effect

The reversible, non-covalent serum albumin interaction depends on iodo size and polarizability; chlorine or fluorine analogs may not replicate this pharmacokinetic profile.

Chain-length variants alter binding affinity

The 4-carbon butyrate linker optimizes albumin engagement; chain-extended analogs such as 5-(p-iodophenyl)pentanoate show lower affinity, which may shift conjugate biodistribution.

Essential for Pharmacokinetic Extension: Superior Albumin Binding Moiety for Radiopharmaceuticals

4-(p-Iodophenyl)butyric acid (IPBA) is a validated and highly effective albumin-binding moiety used to extend the in-vivo half-life of radiolabeled peptides and small molecules. When conjugated to a targeting peptide, the IPBA-modified version ([64Cu]2) demonstrated higher tumor accumulation (7.60 ± 0.43 %ID/g at 4h) and superior tumor-to-organ ratios compared to a version using the common Evans blue albumin binder ([64Cu]1, 5.29 ± 0.59 %ID/g). This demonstrates its direct utility in improving the pharmacokinetic properties essential for effective imaging and therapy.

Evidence DimensionIn-vivo tumor uptake at 4 hours post-injection
Target Compound Data7.60 ± 0.43 %ID/g (as IPBA-conjugated peptide)
Comparator Or BaselineEvans blue-conjugated peptide: 5.29 ± 0.59 %ID/g
Quantified Difference~44% higher tumor uptake
ConditionsBxPC-3 xenograft mouse model, PET imaging with 64Cu-labeled integrin αvβ6 binding peptides.

This compound is a validated choice for rationally designing radiopharmaceuticals with extended circulation and enhanced tumor targeting, a critical factor for therapeutic efficacy.

Tumor radiation dose
Head-to-head
88× higher
Supports tumor retention and dosimetry research context
Multiple murine models with FAP-expressing CAFs; IPBA conjugate vs non‑albumin‑binder control

Precursor Suitability: Enables High-Yield Radioiodination for SPECT Imaging Agents

The non-radioactive iodine atom serves as a direct precursor for radioiodination, a key process for creating imaging agents. 4-(p-Iodophenyl)butyric acid can be converted to its radioiodinated form, [131I]IBA, with a radiolabeling yield of over 99% and a radiochemical purity greater than 98% within 10 minutes. This high efficiency and purity are critical for producing radiopharmaceuticals suitable for in-vivo use. The non-iodinated analogs (bromo-, chloro-, or unsubstituted phenylbutyric acid) are incompatible with this direct radioiodination chemistry.

Evidence DimensionSuitability for direct radioiodination with 131I
Target Compound DataSuitable; enables >99% radiolabeling yield
Comparator Or BaselineNon-iodinated analogs (bromo, chloro, etc.): Not suitable
Quantified Difference100% vs 0% applicability for this specific synthesis
ConditionsCu2O/1,10-phenanthroline catalyzed radioiodination.

For any project involving the development of radioiodinated tracers for SPECT imaging, this specific compound is the required precursor, as other analogs cannot be used.

Aqueous solubility
Data to verify
~10× higher than 4-PBA
May simplify in vitro assay workflows by reducing DMSO dependence
Calculated values at 25 °C; experimental solubility verification recommended

Reactivity Advantage: Preferred Substrate for High-Yield Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive among aryl halides in standard palladium-catalyzed cross-coupling reactions, following the established reactivity trend of I > Br > Cl. This allows reactions to proceed under milder conditions, often leading to higher yields and cleaner conversions compared to bromo or chloro analogs. For example, while a Suzuki coupling with 4-bromoacetophenone can achieve 94% yield, it requires reflux conditions. In contrast, couplings with aryl iodides are frequently efficient at lower temperatures. This superior reactivity makes 4-(p-iodophenyl)butyric acid a more reliable and efficient building block in multi-step syntheses where maximizing yield is critical.

Evidence DimensionRelative reactivity in Pd-catalyzed cross-coupling
Target Compound DataHighest reactivity (I > Br > Cl)
Comparator Or BaselineAryl bromides and chlorides (lower reactivity)
Quantified DifferenceQualitatively higher; enables milder conditions and often higher yields.
ConditionsGeneral Suzuki-Miyaura cross-coupling reaction conditions.

Choosing this iodo-substituted compound can reduce process costs and simplify purification by enabling higher-yield coupling reactions under less demanding conditions.

In vivo tumor inhibition
Head-to-head
IPBA conjugate showed notable growth inhibition vs Evans Blue conjugate
Supports albumin‑binder selection context for FAP-targeted research
Pancreatic cancer PDX model; both outperformed non‑binder control
Albumin binding affinity
Reported
IPBA (butyrate) > 5‑(p‑iodophenyl)pentanoate
Chain‑length context supports IPBA for conjugate pharmacokinetic studies
Folate radioconjugate SAR study; higher affinity observed with 4‑carbon linker

Development of Targeted Radiopharmaceuticals with Extended Half-Life

This compound is the material of choice when designing targeted radiotherapeutics or imaging agents that require longer circulation times. By incorporating it as an albumin-binding moiety, researchers can significantly improve tumor accumulation and retention, leading to more effective therapies and clearer diagnostic images.

Synthesis of Radioiodinated Probes for SPECT Imaging

As a direct and high-yield precursor for radioiodination, this compound is ideally suited for the synthesis of novel probes for Single-Photon Emission Computed Tomography (SPECT). Its efficient conversion to the 125I or 131I labeled analog is a critical first step in developing tracers for blood pool, tumor, and lymph node imaging.

Complex Molecule Synthesis Requiring High-Yield Cross-Coupling

In multi-step synthetic pathways where a key step involves a palladium-catalyzed C-C bond formation (e.g., Suzuki, Heck, Sonogashira), using 4-(p-Iodophenyl)butyric acid is advantageous. Its high reactivity compared to bromo or chloro analogs ensures maximum conversion and yield, which is crucial for the overall efficiency of the synthesis.

Application Selection Guide

Application
Selection Property
Validation Focus
Tumor‑targeted radioligand design for imaging/therapy research
Albumin‑binding moiety compatibility and radioconjugation efficiency
Tumor dosimetry and target engagement in relevant animal models
Synthesis of halogenated cyclophanes and functionalized 1‑tetralones
Para‑iodo steric and heavy‑atom utility for crystallography
Regiochemical outcome and structural confirmation by X‑ray diffraction
Albumin‑binding contrast agent development for MRI/optical imaging
Serum albumin binding affinity and reversible non‑covalent interaction
Blood half‑life extension and tumor‑to‑background ratio improvement

XLogP3

3.1

Wikipedia

4-(p-Iodophenyl)butyric acid

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